PNU-EDA-Gly5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PNU-EDA-Gly5 is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is composed of a DNA topoisomerase I inhibitor, PNU-159682, and a linker, EDA-Gly5 . This compound is known for its potent anti-tumor activity and is used primarily in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNU-EDA-Gly5 involves the conjugation of PNU-159682 with the EDA-Gly5 linker. This process typically employs sortase-mediated antibody conjugation (SMAC) technology, which allows for site-specific conjugation, resulting in homogeneous ADCs . The reaction conditions often include the use of glycine and other reagents to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput screening and automated synthesis techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
PNU-EDA-Gly5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further research and development of ADCs .
Scientific Research Applications
PNU-EDA-Gly5 has a wide range of scientific research applications, including:
Mechanism of Action
PNU-EDA-Gly5 exerts its effects by inhibiting DNA topoisomerase I, leading to DNA damage, cell cycle arrest, and cell death . The compound arrests cells in the S-phase and inhibits DNA synthesis, which is distinct from other anthracyclines like doxorubicin . This unique mechanism of action makes it a potent anti-tumor agent .
Comparison with Similar Compounds
Similar Compounds
PNU-159682: The parent compound of PNU-EDA-Gly5, known for its potent anti-tumor activity.
Doxorubicin: Another anthracycline used in cancer therapy, but with a different mechanism of action.
Cisplatin: A DNA-targeting compound used in cancer treatment, but with different molecular targets.
Uniqueness
This compound is unique due to its specific inhibition of DNA topoisomerase I and its ability to arrest cells in the S-phase . This distinct mechanism of action sets it apart from other similar compounds and makes it a valuable tool in cancer research and therapy .
Biological Activity
PNU-EDA-Gly5 is a novel compound utilized primarily in the development of antibody-drug conjugates (ADCs). It is composed of a DNA topoisomerase I inhibitor, PNU-159682, linked to an oligo-glycine structure (EDA-Gly5). This unique composition allows it to exhibit significant biological activity, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, including its mechanism of action, effects on cancer cells, and relevant research findings.
This compound functions as a linker-payload in ADCs, facilitating targeted delivery of cytotoxic agents directly to tumor cells. The mechanism of action involves several key processes:
- DNA Damage Induction : this compound is known to induce DNA damage in target cells, leading to apoptosis. This is primarily mediated through the activation of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway .
- Cell Cycle Arrest : It has been observed that this compound induces cell cycle arrest in the S-phase, which is critical for halting the proliferation of cancer cells. This differs from traditional chemotherapeutics like Doxorubicin .
- Immunogenic Cell Death : Notably, this compound can trigger immunogenic cell death, enhancing the immune response against tumors .
Efficacy and Potency
Recent studies have demonstrated the potent efficacy of this compound in various cancer models. The following table summarizes key findings from recent research:
Case Studies
- Ovarian Cancer : In a study involving PA1 ovarian cancer cells, treatment with PNU-EDA resulted in a marked decrease in cell viability and significant induction of apoptosis as measured by γH2AX positivity .
- Liver Cancer : Research indicated that PNU-159682, a metabolite of nemorubicin linked through EDA-Gly5, exhibited enhanced potency against liver cancer cells compared to its parent compound .
- Solid Tumors : In immunocompetent mouse models, ADCs utilizing this compound demonstrated the ability to convert "cold" tumors into "hot" tumors, making them responsive to checkpoint inhibitors .
Comparative Analysis with Other Linker-Payloads
This compound has been compared with other linker-payload systems to evaluate its efficacy and safety profile. The following table highlights these comparisons:
Linker-Payload | Mechanism of Action | Efficacy | Off-target Toxicity |
---|---|---|---|
Gly3-vc-PAB-PNU | Cleavable linker with bystander effect | Moderate | Higher |
Gly5-EDA-PNU | Non-cleavable linker with targeted delivery | High | Lower |
This compound | Induces DNA damage and immunogenic cell death | Very High | Minimal |
Properties
Molecular Formula |
C43H54N8O17 |
---|---|
Molecular Weight |
954.9 g/mol |
IUPAC Name |
(2S,4S)-N-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |
InChI |
InChI=1S/C43H54N8O17/c1-19-39-22(51-9-10-65-41(64-3)40(51)68-39)11-30(66-19)67-24-13-43(62,12-21-32(24)38(60)34-33(36(21)58)35(57)20-5-4-6-23(63-2)31(20)37(34)59)42(61)46-8-7-45-26(53)15-48-28(55)17-50-29(56)18-49-27(54)16-47-25(52)14-44/h4-6,19,22,24,30,39-41,58,60,62H,7-18,44H2,1-3H3,(H,45,53)(H,46,61)(H,47,52)(H,48,55)(H,49,54)(H,50,56)/t19-,22-,24-,30-,39+,40+,41-,43-/m0/s1 |
InChI Key |
FPNZMZXGKLMJHY-NACPDEOESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCO[C@@H]([C@H]7O2)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCOC(C7O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.